3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one
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Overview
Description
The compound “3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one” is a complex organic molecule featuring multiple functional groups, including methyl, methylsulfonyl, and quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the quinoline ring, introduction of the methylsulfonyl group, and the formation of the pent-4-en-1-one moiety. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline ring is particularly interesting, as quinoline derivatives are known for their pharmacological activities.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its complex structure could also make it useful in the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring, for example, could bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Quinine: An antimalarial drug with a quinoline ring.
Chloroquine: Another antimalarial drug with a similar structure.
Quinoline: The parent compound of the quinoline family.
Uniqueness
What sets this compound apart is the presence of the methylsulfonyl and pent-4-en-1-one groups, which provide additional sites for chemical modification and potential biological activity. These functional groups could enhance the compound’s solubility, stability, or ability to interact with specific biological targets, making it a unique and valuable molecule for further research and development.
Properties
Molecular Formula |
C74H100N4O12S4 |
---|---|
Molecular Weight |
1365.9 g/mol |
IUPAC Name |
3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one |
InChI |
InChI=1S/C19H27NO3S.C19H25NO3S.C18H25NO3S.C18H23NO3S/c2*1-13(9-10-24(5,22)23)11-17(21)16-8-6-7-15-14(2)12-19(3,4)20-18(15)16;2*1-13-12-18(2,3)19-17-14(13)8-7-9-15(17)16(20)10-5-6-11-23(4,21)22/h6-10,13-14,20H,11-12H2,1-5H3;6-10,12-13,20H,11H2,1-5H3;6-9,11,13,19H,5,10,12H2,1-4H3;6-9,11-12,19H,5,10H2,1-4H3 |
InChI Key |
VSTHRBNUEGPUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C |
Origin of Product |
United States |
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